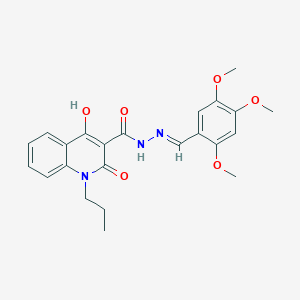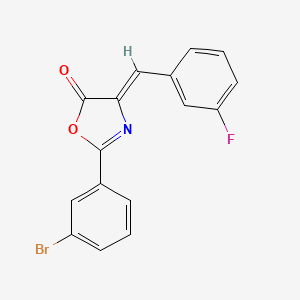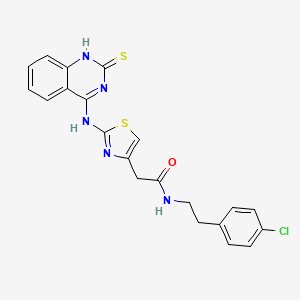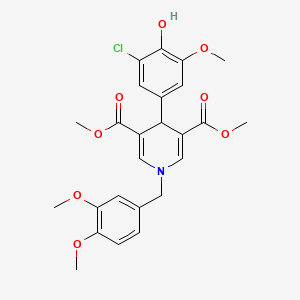
4-HO-2-Oxo-1-PR-N'-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C23H25N3O6 and a molecular weight of 439.472 g/mol . This compound is known for its unique structure, which includes a quinoline core and a hydrazide functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with quinoline-3-carbohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydrazide group can form covalent bonds with proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-3-carbohydrazide share a similar core structure.
Hydrazides: Compounds such as isoniazid have similar functional groups.
Uniqueness
What sets 4-HO-2-Oxo-1-PR-N’-(2,4,5-trimethoxybenzylidene)1,2-2H-3-quinolinecarbohydrazide apart is its combination of a quinoline core with a hydrazide functional group, along with the presence of methoxy groups on the benzylidene moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-propyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-5-10-26-16-9-7-6-8-15(16)21(27)20(23(26)29)22(28)25-24-13-14-11-18(31-3)19(32-4)12-17(14)30-2/h6-9,11-13,27H,5,10H2,1-4H3,(H,25,28)/b24-13+ |
InChI Key |
QJDPFZGOAGSPML-ZMOGYAJESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11218967.png)
![(2Z)-6-chloro-2-[(3-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11218971.png)

![1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218982.png)
![7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11218984.png)
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11218991.png)
![3-hydroxy-1,3-bis(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11219000.png)

![7-(3-chloro-4-methylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11219014.png)
![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11219020.png)
![5-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11219026.png)
![5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11219043.png)
![9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11219045.png)

